molecular formula C20H24N2O2 B5375232 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone

Cat. No.: B5375232
M. Wt: 324.4 g/mol
InChI Key: WWTNHWMKWWBHDF-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone is a complex organic compound that features a piperidine ring substituted with an amino group and a methoxy group, along with a methanone moiety attached to a biphenyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Substitution Reactions: The amino and methoxy groups are introduced via substitution reactions. For instance, the methoxy group can be introduced using a methoxylation reaction.

    Attachment of the Methanone Moiety: The methanone group is attached through a condensation reaction with a biphenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biochemical pathways. This can lead to changes in cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-chlorophenyl)phenyl]methanone
  • [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-fluorophenyl)phenyl]methanone

Uniqueness

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone is unique due to its specific substitution pattern on the piperidine ring and the biphenyl system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14-6-3-4-9-17(14)15-7-5-8-16(12-15)20(23)22-11-10-18(21)19(13-22)24-2/h3-9,12,18-19H,10-11,13,21H2,1-2H3/t18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTNHWMKWWBHDF-MOPGFXCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCC(C(C3)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CC[C@H]([C@H](C3)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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